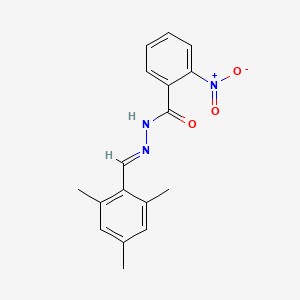

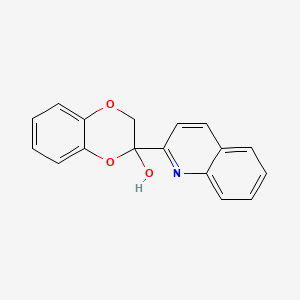

![molecular formula C15H13N3O3 B5524935 1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis approaches for benzofuro[3,2-d]pyrimidine derivatives involve a variety of methods, including classical antifolate synthesis, electrochemical oxidation, and reactions involving iminophosphoranes. For instance, Gangjee et al. (2005) described a concise three-step sequence for synthesizing compounds with antitumor activities from pyrrolo[2,3-d]pyrimidine derivatives, showing the versatility of this scaffold in drug design (Gangjee et al., 2005). Additionally, electrochemical methods have been utilized for synthesizing benzofuro[3,2-d]pyrimidine derivatives, indicating a novel pathway for constructing these molecules with good yield and purity (Nematollahi & Goodarzi, 2002).

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives often features a planar benzofuro[3,2-d]pyrimidinone unit, as demonstrated in the crystal structure analysis by Qu et al. (2007), which helps in understanding the interactions governing the biological activity of these compounds (Qu, Pan, & Hu, 2007).

Chemical Reactions and Properties

Benzofuro[3,2-d]pyrimidine derivatives undergo various chemical reactions, including rearrangements and cyclization, as explored by Okuda, Tsuchie, and Hirota (2012), showcasing the chemical versatility of this scaffold (Okuda, Tsuchie, & Hirota, 2012).

Physical Properties Analysis

The physical properties, including crystallinity and molecular packing, have been characterized for benzofuro[3,2-d]pyrimidine derivatives. Zhang, Liu, and Chen (2009) detailed the crystal structure, highlighting how intermolecular interactions influence the physical state of these compounds (Zhang, Liu, & Chen, 2009).

Chemical Properties Analysis

The chemical properties, particularly the reactivity and interaction with biological targets, are crucial for the application of benzofuro[3,2-d]pyrimidine derivatives as therapeutic agents. Studies have demonstrated their potential as dual inhibitors and antitumor agents, underscoring the chemical properties that facilitate these biological activities (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Scientific Research Applications

Bioactivity and Pharmaceutical Applications

Benzofuro[3,2-d]pyrimidine derivatives, including structures similar to 1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline, are critical in pharmaceutical research due to their diverse bioactivities. These compounds are explored for their potential in antibiosis, anti-inflammatory, anticancer activities, inhibitors of platelet aggregation, and enhancers of long-term memory. Such derivatives are significant in synthesizing pharmaceuticals, showcasing a broad spectrum of therapeutic potentials (Xu Wei-ming, 2010).

Dual Inhibition for Antitumor Activities

Research has focused on designing and synthesizing compounds with dual inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair pathways, making their inhibitors valuable as antitumor agents. For instance, compounds demonstrating potent inhibitory effects against both TS and DHFR exhibit significant antitumor activities, indicating the therapeutic potential of benzofuro[3,2-d]pyrimidine derivatives in cancer treatment (A. Gangjee et al., 2000).

Antimicrobial and Antifungal Applications

Some benzofuro[3,2-d]pyrimidine derivatives have been explored for their antimicrobial activities. These compounds are synthesized and evaluated for their efficacy against various microorganisms, indicating their potential in developing new antimicrobial agents. The antimicrobial activity testing of these compounds helps identify promising candidates for further development into drugs to combat microbial infections (M. A. Al-Haiza et al., 2003).

Chemical Synthesis and Methodological Advancements

The chemical synthesis of benzofuro[3,2-d]pyrimidine derivatives involves complex methodologies that contribute to the advancement of synthetic chemistry. These methodological advancements enable the creation of diverse compounds with potential applications in drug development and other areas of chemical research. Detailed studies on the synthesis routes and their optimization are crucial for expanding the availability of these compounds for further biological evaluation and application (Hong-Mei Wang et al., 2019).

Mechanism of Action

Future Directions

The benzofuro[3,2-d]pyrimidine core is an important heterocyclic moiety and has been considered as a template for drug discovery for many years . Future research could focus on exploring the potential biological activities of “1-1benzofuro[3,2-d]pyrimidin-4-ylproline” and its derivatives, as well as optimizing its synthesis process.

properties

IUPAC Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c19-15(20)10-5-3-7-18(10)14-13-12(16-8-17-14)9-4-1-2-6-11(9)21-13/h1-2,4,6,8,10H,3,5,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCGXYGEJFLVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)